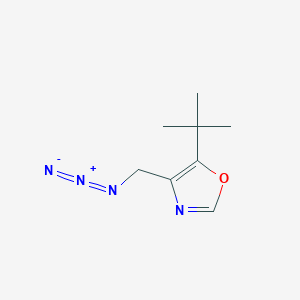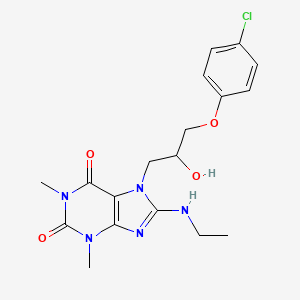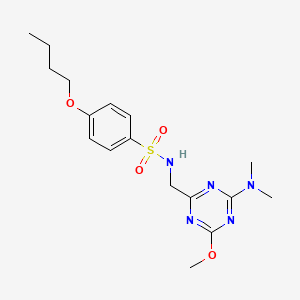![molecular formula C12H17NO B2771893 2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2175978-70-6](/img/structure/B2771893.png)
2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol” is an organic compound that contains a cyclobutane ring, which is a four-membered ring structure. The compound also contains an amine group and a hydroxyl group . It’s worth noting that this compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The molecular formula of “this compound” is C12H17NO. The structure contains a cyclobutane ring, which is a four-membered ring structure . The compound also contains an amine group and a hydroxyl group.Chemical Reactions Analysis
The chemical reactions involving cyclobutane-containing compounds can be complex. The reactions often involve the formation of new C-C bonds, and the reactions can be catalyzed by a variety of organometallic complexes .科学的研究の応用
Stereochemistry and Synthesis
Research on cyclobutane derivatives, including compounds structurally related to 2-[(2,4-Dimethylphenyl)amino]cyclobutane-1-ol, has provided insights into stereochemistry and synthesis strategies. Studies have demonstrated the stereoselective synthesis of cyclobutane derivatives, highlighting their potential in creating highly rigid β-peptides. These derivatives have been shown to promote structure within molecules, evidenced by strong intramolecular hydrogen bonds that confer high rigidity, a characteristic valuable in drug design and molecular engineering (Izquierdo et al., 2005).
Structural Studies
Further studies have explored the planarity of the cyclobutane ring in specific derivatives, revealing a slightly distorted square-planar arrangement. This structural insight is crucial for understanding the molecular interactions and stability of cyclobutane-containing compounds (Shabir et al., 2020). Additionally, the synthesis and structural analysis of hybrid cyclobutane-proline γ,γ-peptides have shown defined conformations in solution, indicating potential applications in the development of novel bioactive compounds (Gutiérrez-Abad et al., 2011).
DNA Repair Mechanisms
Cyclobutane pyrimidine dimers are significant DNA photoproducts, and the study of cyclobutane derivatives has contributed to our understanding of DNA repair mechanisms. Photolyases, utilizing energy from visible light, break the cyclobutane ring of dimers, a process crucial for the repair of UV-induced DNA damage. This area of research highlights the biological importance of cyclobutane derivatives in cellular repair processes (Sancar, 1994).
Photopolymerization
The study of cyclobutane derivatives has also extended to photopolymerization reactions, particularly in the context of creating new materials. Research in this area explores the [2+2] photocycloaddition, demonstrating the potential of cyclobutane derivatives in synthesizing novel polymeric materials through light-induced reactions (Hasegawa et al., 1989).
将来の方向性
The future directions for research on “2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. The unique structures of these compounds, including their strained cyclobutane rings, make them interesting subjects for research .
特性
IUPAC Name |
2-(2,4-dimethylanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-10(9(2)7-8)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWJYVDOSSBSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2771810.png)
![2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771812.png)
![1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2771815.png)

![2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2771818.png)

![3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2771821.png)
![N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]prop-2-enamide](/img/structure/B2771823.png)
![5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2771824.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2771831.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2771833.png)
